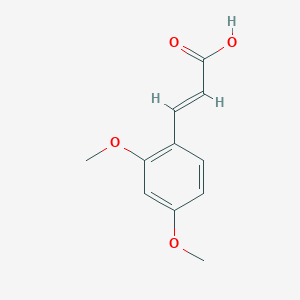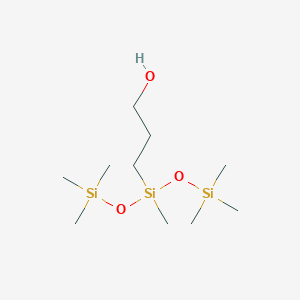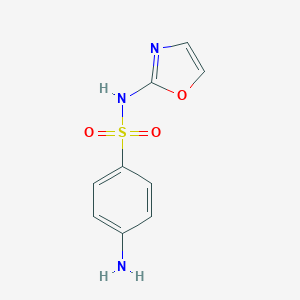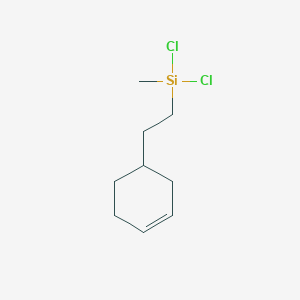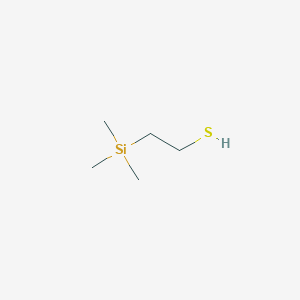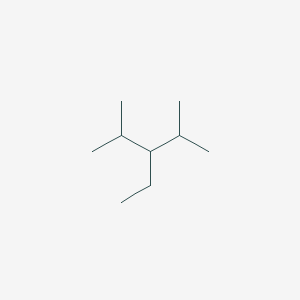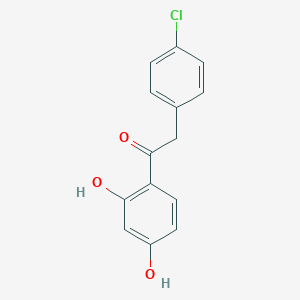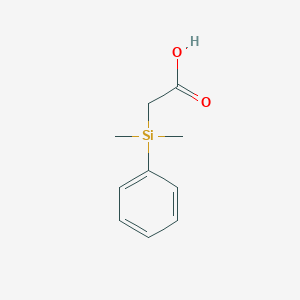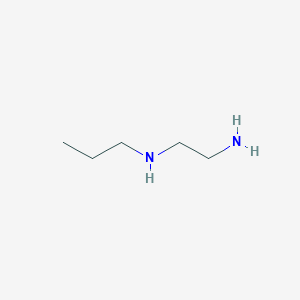![molecular formula C7H10 B094239 Tricyclo[4.1.0.02,4]-heptane CAS No. 187-26-8](/img/structure/B94239.png)
Tricyclo[4.1.0.02,4]-heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[4.1.0.02,4]-heptane is a bicyclic compound that has gained significant attention in the scientific community due to its unique structural characteristics and potential applications in various fields. The compound is also known as TCH and is composed of three fused rings that form a heptane-like structure.
Mécanisme D'action
The mechanism of action of TCH is not fully understood, but it is believed to act as a modulator of various biological processes. TCH has been shown to interact with various proteins and enzymes in the body, which can lead to changes in their activity and function.
Effets Biochimiques Et Physiologiques
TCH has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that TCH can inhibit the growth of cancer cells and induce apoptosis. TCH has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TCH in lab experiments is its unique structural characteristics, which can lead to the synthesis of novel compounds with unique properties. However, the synthesis of TCH is a complex process that requires specialized equipment and expertise. Additionally, TCH is a relatively new compound, and its full range of applications and limitations are not yet fully understood.
Orientations Futures
There are several future directions for the study of TCH. One potential area of research is the development of novel materials using TCH as a building block. Another potential area of research is the synthesis of TCH derivatives with improved properties and activity. Additionally, further studies are needed to fully understand the mechanism of action of TCH and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of TCH is a complex process that involves several steps. One of the most common methods used for the synthesis of TCH is the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. The reaction is carried out under high pressure and high temperature conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
TCH has been extensively studied for its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. In materials science, TCH has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, TCH has been used as a starting material for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
187-26-8 |
|---|---|
Nom du produit |
Tricyclo[4.1.0.02,4]-heptane |
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
tricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C7H10/c1-4-2-6(4)7-3-5(1)7/h4-7H,1-3H2 |
Clé InChI |
XIIJQOYMVIJNEP-UHFFFAOYSA-N |
SMILES |
C1C2CC2C3C1C3 |
SMILES canonique |
C1C2CC2C3C1C3 |
Autres numéros CAS |
16782-44-8 |
Synonymes |
Tricyclo[4.1.0.02,4]heptane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



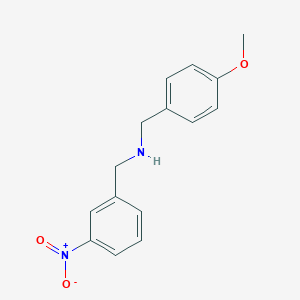
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
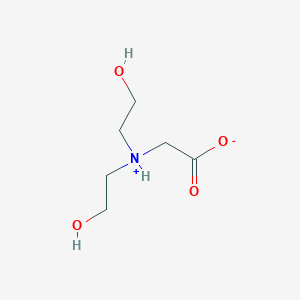
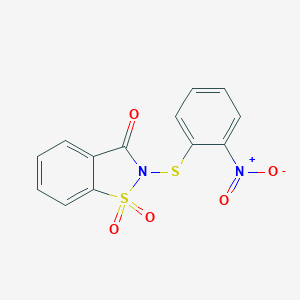
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
